Compound Identification
The compound under discussion is known as {1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol. This complex organic molecule features a benzodiazole moiety, which is a significant structure in medicinal chemistry due to its diverse biological activities.
Source and Classification
This compound can be classified under the category of benzodiazoles, which are heterocyclic compounds containing a fused benzene and diazole ring. Benzodiazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific structure of this compound suggests potential applications in pharmaceutical development.
Methods of Synthesis
The synthesis of {1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves several steps:
Technical details regarding specific reagents and conditions (e.g., temperature, pressure) are critical for optimizing yield and purity but are often proprietary or found in specialized literature.
Structure Description
The molecular formula for this compound is , indicating it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure features:
Data Representation
The compound's structural representation can be depicted using SMILES notation: CC(C)(C)C1=CC=C2C(=C1)N=CN2C(C)(C)CO, which provides insight into its connectivity and stereochemistry.
Reactions Involving the Compound
The compound can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
Biological Mechanism
While detailed mechanisms for this specific compound may not be extensively documented, benzodiazoles generally exhibit their biological effects through:
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Physical Properties
Chemical Properties
Relevant data such as spectral characteristics (NMR, IR) would further elucidate its properties.
Scientific Uses
The potential applications of {1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol include:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9